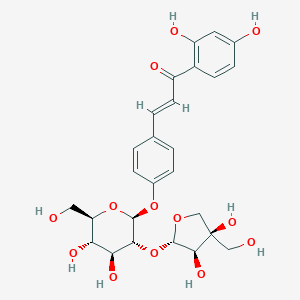

Isoliquiritin Apioside

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMVZVPAYFZNBM-KVFWHIKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314302 | |

| Record name | Isoliquiritin apioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120926-46-7 | |

| Record name | Isoliquiritin apioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120926-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neolicuroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120926467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliquiritin apioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isoliquiritin Apioside chemical structure and properties.

This in-depth technical guide provides a comprehensive overview of Isoliquiritin Apioside, a natural flavonoid glycoside, for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as Neolicuroside, is a chalcone glycoside found in the roots of Glycyrrhiza uralensis (licorice).[1] Its structure consists of an isoliquiritigenin backbone linked to a β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl moiety.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | [2] |

| CAS Number | 120926-46-7 | [2] |

| Molecular Formula | C26H30O13 | [2][3] |

| Molecular Weight | 550.51 g/mol | [3] |

| Canonical SMILES | C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O">C@@(CO)O | |

| InChI Key | VMMVZVPAYFZNBM-KVFWHIKKSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow to orange powder | [4][5] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Slightly soluble in water. | [3][4][5][6] |

| Storage | Store at -20°C, protected from light. | [3][4][6] |

| Purity | >98% (commercially available) | [7] |

| Boiling Point (Predicted) | 901.0 ± 65.0 °C | [4][5] |

| Density (Predicted) | 1.63 g/cm³ | [4][5] |

| pKa (Predicted) | 7.46 ± 0.35 | [4][5] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. It has been shown to modulate key signaling pathways involved in cellular processes like proliferation, angiogenesis, and metastasis.

Anti-Cancer Activity

This compound has demonstrated potential as an anti-cancer agent by suppressing the invasiveness and angiogenesis of cancer cells.[6] This is achieved, in part, through the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9.

Phorbol-12-myristate-13-acetate (PMA), a potent tumor promoter, induces the expression and activity of MMP-9, which plays a crucial role in the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. This compound has been shown to significantly decrease PMA-induced MMP-9 activity.[6] This inhibitory effect is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C26H30O13 | CID 6442433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Natural Product Description|this compound [sinophytochem.com]

- 4. This compound | 120926-46-7 [amp.chemicalbook.com]

- 5. This compound CAS#: 120926-46-7 [amp.chemicalbook.com]

- 6. glpbio.com [glpbio.com]

- 7. biocrick.com [biocrick.com]

- 8. selleckchem.com [selleckchem.com]

In-Depth Technical Guide to the Spectroscopic Characterization of Isoliquiritin Apioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Isoliquiritin Apioside, a significant bioactive flavonoid glycoside. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification and quality control of this compound in research and drug development.

Mass Spectrometry (MS) Data

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₆H₃₀O₁₃ | [1] |

| Molecular Weight | 550.51 g/mol | [1] |

| Ionization Mode | Electrospray Ionization (ESI) | [1] |

| Precursor Ion [M+H]⁺ | m/z 551 | [1] |

| Major Fragment Ions | m/z 419 [M+H - apiose]⁺, m/z 257 [M+H - apiose - glucose]⁺ | [1] |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A common method for the analysis of this compound involves Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).

-

Chromatographic Separation:

-

System: UHPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: Typically around 0.3 mL/min.

-

Column Temperature: Maintained at approximately 35°C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Detection:

-

Instrument: Triple quadrupole or ion trap mass spectrometer.

-

Ion Source: Electrospray ionization (ESI) in positive ion mode.

-

Ion Spray Voltage: ~5.5 kV.

-

Ion Source Temperature: ~550°C.

-

Scan Range: m/z 100–1500.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework. The data presented below is typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 2: ¹³C NMR Spectroscopic Data of this compound (Apioglucoside Moiety)

| Carbon Position | Chemical Shift (δ) in ppm | Source(s) |

| Glucopyranose | ||

| C-1'' | 98.0 | [2] |

| C-2'' | 77.5 | [2] |

| C-3'' | 75.8 | [2] |

| C-4'' | 70.2 | [2] |

| C-5'' | 76.3 | [2] |

| C-6'' | 60.8 | [2] |

| Apiofuranose | ||

| C-1''' | 108.7 | [2] |

| C-2''' | 77.3 | [2] |

| C-3''' | 79.5 | [2] |

| C-4''' | 74.2 | [2] |

| C-5''' | 64.6 | [2] |

Note: Complete assigned ¹H NMR data and ¹³C NMR data for the aglycone portion are necessary for full characterization and are typically determined through a combination of 1D and 2D NMR experiments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

The purified sample of this compound is dissolved in a suitable deuterated solvent, most commonly DMSO-d₆.

-

-

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to observe the proton and carbon signals, respectively.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (two- and three-bond couplings), which is crucial for assigning quaternary carbons and linking different structural fragments.

-

-

-

Visualizations

Logical Workflow for Spectroscopic Characterization

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Signaling Pathway of Spectroscopic Data Integration

Caption: Integration of spectroscopic data for the structural elucidation of this compound.

References

Isoliquiritin Apioside: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoliquiritin Apioside (ISLA), a chalcone glycoside isolated from the rhizome of Glycyrrhiza uralensis (licorice), has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth analysis of the known pharmacological effects of ISLA, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and antigenotoxic properties. We present a comprehensive summary of the quantitative data from key studies, detail the experimental protocols used to elucidate these activities, and provide visual representations of the key signaling pathways modulated by ISLA. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.

Introduction

This compound (ILA or ISLA) is a flavonoid glycoside found in licorice root, a plant with a long history of use in traditional medicine.[1][2] While licorice extracts have been studied for various therapeutic properties, recent research has focused on isolating and characterizing the activities of its individual bioactive components.[2][3] ISLA has garnered significant attention for its potent biological effects, which are mediated through the modulation of multiple cellular signaling pathways.[1][4] This guide synthesizes the current scientific literature on ISLA, providing a detailed overview of its mechanisms of action and potential therapeutic applications.

Anti-Cancer Activities

ISLA has demonstrated significant potential as an anti-cancer agent, primarily through its anti-metastatic and anti-angiogenic effects, without showing cytotoxicity to malignant cancer cells and endothelial cells.[1][4]

Anti-Metastatic Effects

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. ISLA has been shown to suppress the invasiveness of cancer cells.[1]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[1] ISLA exhibits anti-angiogenic properties by directly targeting endothelial cells and by reducing the production of pro-angiogenic factors by cancer cells.[1] Under hypoxic conditions, which are common in the tumor microenvironment, ISLA has been observed to decrease the levels of matrix metalloproteinase-9 (MMP-9) and placental growth factor (PlGF).[1]

Anti-Inflammatory Activity

Chronic inflammation is a key contributor to the development and progression of many diseases, including cancer.[5][6] ISLA has been shown to possess anti-inflammatory properties by modulating key inflammatory signaling pathways.[4][5] Specifically, ISLA can suppress the activation of nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response.[4]

Signaling Pathways Modulated by this compound

The biological activities of ISLA are underpinned by its ability to modulate several key intracellular signaling pathways.

MAPK and NF-κB Signaling Pathways

Phorbol-12-myristate-13-acetate (PMA) is a potent activator of the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which are involved in MMP expression and cancer cell invasion.[1][4] ISLA has been shown to significantly suppress PMA-induced activation of both MAPK and NF-κB.[1][4]

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables tumor cells to adapt to low oxygen conditions by promoting the expression of genes involved in angiogenesis.[1] ISLA has been found to suppress the angiogenic potential of cancer cells by reducing the production of pro-angiogenic factors through the suppression of the HIF-1α signaling pathway.[1]

Antioxidant and Antigenotoxic Activities

Reactive oxygen species (ROS) can cause oxidative damage to DNA, leading to mutations and contributing to carcinogenesis.[7] ISLA has demonstrated significant modulatory activities against oxidative stress-induced genotoxicity.[1][7]

Quantitative Data Summary

The following table summarizes the quantitative data on the biological activities of this compound from various studies.

| Biological Activity | Assay/Model | Test Substance | Concentration | Effect | Reference |

| Antigenotoxicity | SOS chromotest in E. coli PQ37 | This compound | 191 µM | Decreased SOS inducing potency of H₂O₂ by 83.72% | [7] |

| SOS chromotest in E. coli PQ37 | This compound | 191 µM | Decreased SOS inducing potency of NQO by 68.77% | [7] | |

| Comet assay in human peripheral blood lymphocytes | This compound | 191 µM | Reduced tail moment induced by H₂O₂ by 88.04% | [7] | |

| Comet assay in human peripheral blood lymphocytes | This compound | 191 µM | Reduced tail moment induced by NQO by 76.64% | [7] | |

| Anti-metastatic | Transwell® migration assay with HT1080 cells | This compound | 50, 100 µM | Suppressed cell migration | [1] |

| Anti-angiogenic | Transwell® migration assay with HUVECs | This compound | Not specified | Suppressed EGM-2-induced migration | [1] |

| Signaling Inhibition | Western Blotting in HT1080 cells | This compound | 100 µM | Inhibited PMA-induced MAPK (p38, ERK, JNK) phosphorylation | [1] |

| Western Blotting in HT1080 cells | This compound | 50, 100 µM | Inhibited PMA-induced NF-κB activation | [1] | |

| Immunofluorescence in HT1080 cells | This compound | Not specified | Suppressed HIF-1α nuclear expression under hypoxic conditions | [1] |

Experimental Protocols

This section provides a detailed description of the methodologies used in key experiments to evaluate the biological activities of this compound.

Cell Culture

-

HT1080 human fibrosarcoma cells and Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]

Transwell® Migration Assay

This assay was used to assess the effect of ISLA on cancer cell and endothelial cell migration.[1]

Western Blotting

Western blotting was performed to analyze the effect of ISLA on protein expression and phosphorylation in key signaling pathways.[1]

-

Cell Lysis: Cells were lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in the lysates was determined.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of MAPKs, NF-κB subunits).[1]

-

Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities were quantified using image analysis software.[1]

Immunofluorescence

This technique was used to visualize the subcellular localization of proteins, such as the nuclear translocation of HIF-1α.[1]

-

Cell Seeding: Cells were grown on glass bottom dishes.

-

Treatment: Cells were treated with ISLA and exposed to hypoxic conditions.

-

Fixation and Permeabilization: Cells were fixed and permeabilized to allow antibody entry.

-

Primary Antibody Incubation: Cells were incubated with a primary antibody against HIF-1α.[1]

-

Secondary Antibody Incubation: Cells were incubated with a fluorescently labeled secondary antibody.

-

Counterstaining: The cell nuclei were counterstained with DAPI.

-

Imaging: The cells were visualized using a fluorescence microscope, and the nuclear HIF-1α levels were measured.[1]

SOS Chromotest

This assay was used to evaluate the antigenotoxic activity of ISLA by measuring the induction of the SOS DNA repair system in Escherichia coli.[7]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay was employed to assess DNA damage in individual cells.[7]

Pharmacokinetics

A sensitive HPLC method has been developed for the quantitative determination of this compound in rat plasma, which is crucial for pharmacokinetic studies.[8][9] The lower limit of quantification (LLOQ) was determined to be 0.060 μg/mL for ISLA.[8][9] This method has been successfully applied to study the pharmacokinetics of ISLA in rats after oral administration of Zhigancao extract.[8]

Conclusion

This compound exhibits a remarkable spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and antioxidant effects. Its mechanisms of action involve the modulation of key signaling pathways such as MAPK, NF-κB, and HIF-1α. The available quantitative data and detailed experimental protocols provide a solid foundation for further preclinical and clinical investigations. The multifaceted pharmacological profile of ISLA positions it as a highly promising candidate for the development of novel therapeutics for a variety of diseases, particularly cancer and inflammatory disorders. Further research is warranted to fully elucidate its therapeutic potential, bioavailability, and safety profile in humans.

References

- 1. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. catalysis.com.ua [catalysis.com.ua]

- 3. wjarr.com [wjarr.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Renoprotective Effects Of Isoliquiritin Against Cationic Bovine Serum Albumin-Induced Membranous Glomerulonephritis In Experimental Rat Model Through Its Anti-Oxidative And Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of antigenotoxic activity of this compound from Glycyrrhiza glabra L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Method Determination of this compound and Isoliquiritin in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Isoliquiritin Apioside: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoliquiritin Apioside (ISLA) is a flavonoid glycoside isolated from the rhizome of Glycyrrhiza uralensis (licorice root), a plant with a long history of use in traditional medicine.[1][2] Emerging in vitro research has identified ISLA as a molecule with significant potential in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the currently understood in vitro mechanisms of action of ISLA, with a focus on its anti-metastatic, anti-angiogenic, and antioxidant properties. All data is presented in a structured format to facilitate analysis, and detailed experimental protocols are provided for key cited studies.

Core Mechanisms of Action

In vitro studies have demonstrated that this compound exerts its biological effects through the modulation of several key signaling pathways. The primary activities observed are the inhibition of cancer cell invasiveness and the suppression of angiogenesis, without inducing cytotoxicity at effective concentrations.[1][2]

Anti-Metastatic and Anti-Angiogenic Effects

ISLA has been shown to significantly suppress the metastatic and angiogenic potential of malignant cancer cells and endothelial cells.[1][2][3] This activity is primarily attributed to its ability to downregulate the activity of matrix metalloproteinases (MMPs) and modulate key signaling cascades involved in cell invasion and vessel formation.[1][2][3]

A primary mechanism of ISLA's anti-metastatic action is the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][3] In human fibrosarcoma (HT1080) cells, ISLA treatment effectively blocks the phosphorylation of key MAPK components—p38, ERK, and JNK—that are typically activated by stimulants like phorbol 12-myristate 13-acetate (PMA).[1] Specifically, PMA-induced phosphorylation of ERK and JNK was almost completely blocked by ISLA.[1]

Concurrently, ISLA inhibits the activation of the NF-κB pathway by preventing the nuclear translocation of the p65 subunit.[1] This dual inhibition of MAPK and NF-κB pathways leads to a significant downstream reduction in the activity of MMPs, which are crucial enzymes for the degradation of the extracellular matrix during cancer cell invasion.[1]

Figure 1: ISLA's inhibition of PMA-induced MAPK and NF-κB pathways.

ISLA also demonstrates anti-angiogenic properties by suppressing the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1][2] Under hypoxic conditions, ISLA treatment reduces the nuclear expression of HIF-1α.[1] This leads to a decrease in the production of pro-angiogenic factors such as MMP-9, Placental Growth Factor (PlGF), and Vascular Endothelial Growth Factor (VEGF).[1][2] The reduction of these factors impairs the angiogenic potential of cancer cells.[1] The underlying mechanism is suggested to be the suppression of the HIF-1α/Akt/mTOR pathway.[1]

Figure 2: ISLA's suppression of the HIF-1α pathway and pro-angiogenic factors.

Antioxidant and Antigenotoxic Effects

This compound has demonstrated a marked ability to counteract oxidative stress-induced genotoxicity.[4] This suggests a role for ISLA in cancer chemoprevention by mitigating DNA damage caused by reactive oxygen species (ROS).[4]

Tyrosinase Inhibition

Though research on ISLA is more limited in this area compared to its aglycone, isoliquiritigenin, compounds from licorice root are known tyrosinase inhibitors.[5][6] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is relevant for dermatological applications aimed at skin lightening.[5][6] Isoliquiritigenin has been shown to inhibit both mono- and diphenolase activities of tyrosinase.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Effects of ISLA on Cell Viability and Metastatic Potential in HT1080 Cells

| Parameter | Concentration of ISLA | Observation | Reference |

|---|---|---|---|

| Cell Viability | Up to 100 µM (48h) | No significant effect on cell proliferation. | [1] |

| Cell Migration | 100 µM | Significant suppression of migration in Transwell® assay. | [1] |

| Cell Invasion | 100 µM | Significant suppression of invasion in Matrigel-coated Transwell® assay. | [1] |

| MMP-9 Activity | 50-100 µM | Dose-dependent decrease in PMA-induced MMP-9 activity. |[1] |

Table 2: Effects of ISLA on Pro-Angiogenic Factors and Endothelial Cell Function

| Parameter | Cell Type | Concentration of ISLA | Observation | Reference |

|---|---|---|---|---|

| MMP-9 & PlGF Levels (Hypoxia) | HT1080 | Not specified | Reduced levels compared to untreated hypoxic cells. | [1] |

| VEGF Levels | HT1080 | Not specified | Slightly decreased levels under normoxic and hypoxic conditions. | [1] |

| Endothelial Cell Migration | HUVECs | Not specified | Significant reduction in Transwell® migration. | [2] |

| Tube-like Structure Formation | HUVECs | Not specified | Significant reduction in tube formation ability. |[2] |

Table 3: Antigenotoxic Activity of ISLA

| Assay | Genotoxic Agent | Concentration of ISLA | Reduction in Genotoxicity | Reference |

|---|---|---|---|---|

| SOS Chromotest (E. coli) | Hydrogen Peroxide (1.0 mM) | 191 µM | 83.72% decrease in SOS inducing potency. | [4] |

| SOS Chromotest (E. coli) | 4-NQO (20 µg/ml) | 191 µM | 68.77% decrease in SOS inducing potency. | [4] |

| Comet Assay (Human Lymphocytes) | Hydrogen Peroxide (25 µM) | 191 µM | 88.04% reduction in tail moment. | [4] |

| Comet Assay (Human Lymphocytes) | 4-NQO (5 µg/ml) | 191 µM | 76.64% reduction in tail moment. |[4] |

Experimental Protocols

This section details the methodologies used in the key in vitro experiments to determine the mechanism of action of this compound.

Cell Culture and Viability Assay

-

Cell Line: HT1080 human fibrosarcoma cells.

-

Culture Conditions: Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Viability Assay (CCK-8): HT1080 cells were seeded in 96-well plates. After 24 hours, they were treated with increasing concentrations of ISLA (up to 100 µM) for 48 hours. Cell viability was determined using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured to determine the percentage of viable cells relative to an untreated control.[1]

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Treatment: HT1080 cells were pretreated with or without 100 µM ISLA for 12 hours and then stimulated with 20 nM PMA for various time points.

-

Lysate Preparation: Total cell lysates were prepared using a lysis buffer.

-

Western Blotting: Proteins were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK, as well as NF-κB p65 and tubulin (as a loading control). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software.[1]

NF-κB Nuclear Translocation Assay

-

Cell Treatment: HT1080 cells were pretreated with ISLA (50 and 100 µM) for 12 hours, followed by stimulation with 20 nM PMA for 30 minutes.

-

Nuclear and Cytosolic Fractionation: Nuclear and cytosolic protein fractions were separated using a specific extraction kit.

-

Analysis: The protein levels of the p65 subunit in both fractions were determined by Western blotting to assess its translocation from the cytoplasm to the nucleus.[1]

Gelatin Zymography for MMP-9 Activity

-

Sample Preparation: HT1080 cells were treated with ISLA in serum-free media. Conditioned medium (CM) was collected after 48 hours.

-

Zymography: The CM was subjected to electrophoresis on a polyacrylamide gel containing gelatin. After electrophoresis, the gel was washed and incubated in a developing buffer to allow for enzyme activity. The gel was then stained with Coomassie Brilliant Blue, and areas of gelatin degradation (indicating MMP activity) appeared as clear bands against a blue background.[1]

HIF-1α Immunofluorescence

-

Cell Treatment: HT1080 cells grown on glass-bottom dishes were treated with various concentrations of ISLA for 12 hours. They were then exposed to hypoxic conditions (e.g., CoCl₂ stimulation or 1% O₂) for 6 hours.

-

Staining: Cells were fixed, permeabilized, and stained with an Alexa Fluor 488-conjugated HIF-1α antibody. Nuclei were counterstained with DAPI.

-

Imaging: Nuclear HIF-1α levels were observed and measured using a fluorescence microscope.[1]

Figure 3: General experimental workflow for in vitro analysis of ISLA.

Conclusion and Future Directions

This compound demonstrates significant anti-metastatic and anti-angiogenic activities in vitro, primarily through the inhibition of the MAPK, NF-κB, and HIF-1α signaling pathways. Its ability to modulate these critical pathways without affecting cell viability at therapeutic concentrations highlights its potential as a lead compound for the development of novel anti-cancer agents.[1][2] Furthermore, its antigenotoxic properties suggest a potential role in chemoprevention.[4]

Future research should focus on elucidating the precise molecular targets of ISLA within these pathways. In vivo studies are necessary to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Additionally, further investigation into its tyrosinase inhibitory and other potential mechanisms of action is warranted to fully explore its therapeutic potential.

References

- 1. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Evaluation of antigenotoxic activity of this compound from Glycyrrhiza glabra L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glabrene and isoliquiritigenin as tyrosinase inhibitors from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Isoliquiritin Apioside: A Technical Review of its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoliquiritin Apioside (ISLA) is a flavonoid glycoside predominantly isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history of use in traditional medicine. Emerging scientific evidence has highlighted the potential of ISLA as a therapeutic agent with a range of pharmacological activities. This technical guide provides an in-depth review of the current understanding of the pharmacological effects of ISLA, with a focus on its anti-inflammatory, anti-cancer, and anti-angiogenic properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to support further research and drug development efforts.

Core Pharmacological Effects

This compound exhibits a multi-faceted pharmacological profile, primarily targeting pathways involved in inflammation, cancer progression, and angiogenesis.

Anti-Inflammatory Effects

While specific IC50 values for the anti-inflammatory activity of this compound are not extensively reported in the current literature, studies on related compounds from licorice root, such as isoliquiritigenin, suggest a potent anti-inflammatory capacity. The primary mechanism is believed to be the inhibition of key inflammatory mediators and signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] This is largely achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Anti-Cancer and Anti-Metastatic Effects

ISLA has demonstrated significant potential in oncology by inhibiting cancer cell metastasis. Notably, it has been shown to suppress the invasive capabilities of fibrosarcoma cells without exhibiting cytotoxicity at effective concentrations.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. ISLA has been found to impede angiogenesis by affecting both cancer cells and endothelial cells. It reduces the production of pro-angiogenic factors by cancer cells and directly inhibits the migratory and tube-forming abilities of endothelial cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

| Pharmacological Effect | Cell Line/Model | Parameter | Concentration/Dose | Result | Reference |

| Cytotoxicity | HT1080 (Human Fibrosarcoma) | Cell Viability | Up to 100 µM | No significant effect on cell proliferation. | [3] |

| Anti-Metastasis | HT1080 (Human Fibrosarcoma) | Transwell Invasion | 100 µM | Approximately 83.2% inhibition of serum-induced invasion. | |

| Anti-Angiogenesis | HUVECs (Human Umbilical Vein Endothelial Cells) | Transwell Migration | Not Specified | Significant reduction in migration. | [3] |

| Anti-Angiogenesis | Chick Chorioallantoic Membrane (CAM) Assay | Vessel Formation | Not Specified | Significant suppression of vessel formation. | [3] |

| Anti-Genotoxicity | Human Peripheral Blood Lymphocytes | DNA Damage (Comet Assay) | 191 µM | 88.04% reduction in H₂O₂-induced tail moment. | |

| Anti-Genotoxicity | Human Peripheral Blood Lymphocytes | DNA Damage (Comet Assay) | 191 µM | 76.64% reduction in NQO-induced tail moment. |

Key Signaling Pathways

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. ISLA has been shown to inhibit the activation of NF-κB. This is a key mechanism underlying its anti-inflammatory and anti-cancer effects.

MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. ISLA has been demonstrated to suppress the phosphorylation of key MAPK members, including p38, ERK, and JNK, which contributes to its anti-cancer and anti-inflammatory activities.[3]

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that enables tumor cells to adapt to low-oxygen conditions and promotes angiogenesis. ISLA has been found to suppress the nuclear accumulation of HIF-1α, thereby inhibiting the expression of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the review of this compound's pharmacological effects.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Culture: HT1080 human fibrosarcoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of ISLA (e.g., 0, 10, 25, 50, 100 µM).

-

Incubation: Cells are incubated with ISLA for a specified period (e.g., 24, 48 hours).

-

Quantification: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay. The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control group.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Methodology:

-

Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel and allowed to solidify.

-

Cell Seeding: HT1080 cells are serum-starved overnight, then resuspended in serum-free medium containing different concentrations of ISLA and seeded into the upper chamber of the Transwell inserts.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.

-

Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24 hours).

-

Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invading cells is counted under a microscope in several random fields.

-

Data Analysis: The percentage of invasion inhibition is calculated by comparing the number of invading cells in the ISLA-treated groups to the untreated control group.

Western Blot Analysis for MAPK and NF-κB Pathways

Objective: To investigate the effect of this compound on the activation of MAPK and NF-κB signaling pathways.

Methodology:

-

Cell Treatment: HT1080 cells are pre-treated with ISLA for a specified time (e.g., 12 hours) and then stimulated with an activator such as phorbol 12-myristate 13-acetate (PMA) to induce pathway activation.

-

Protein Extraction: Cells are lysed, and total protein or nuclear/cytoplasmic fractions are extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and the p65 subunit of NF-κB.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or Lamin B1).

Chick Chorioallantoic Membrane (CAM) Assay

Objective: To assess the in vivo anti-angiogenic activity of this compound.

Methodology:

-

Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60% humidity.

-

Windowing: On embryonic day 3, a small window is made in the shell to expose the CAM.

-

Sample Application: On embryonic day 7, a sterile filter paper disc saturated with ISLA is placed on the CAM. A control group with the vehicle and a positive control group with a known angiogenesis inhibitor may be included.

-

Incubation: The eggs are further incubated for a defined period (e.g., 48-72 hours).

-

Observation and Imaging: The CAM is observed and photographed under a stereomicroscope.

-

Quantification: The number and length of blood vessels in the area surrounding the disc are quantified using image analysis software.

-

Data Analysis: The anti-angiogenic effect is determined by comparing the vascularization in the ISLA-treated group to the control group.

Conclusion

This compound, a natural flavonoid from licorice root, demonstrates significant pharmacological potential, particularly in the realms of anti-inflammatory, anti-cancer, and anti-angiogenic activities. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and HIF-1α underscores its promise as a lead compound for the development of novel therapeutics. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future studies should focus on elucidating more precise quantitative measures of its anti-inflammatory effects, conducting in vivo efficacy and safety studies, and exploring its potential in combination therapies.

References

- 1. Isoliquiritigenin isolated from the roots of Glycyrrhiza uralensis inhibits LPS-induced iNOS and COX-2 expression via the attenuation of NF-kappaB in RAW 264.7 macrophages [pubmed.ncbi.nlm.nih.gov]

- 2. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Isoliquiritin Apioside: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoliquiritin apioside, a chalcone glycoside primarily found in the roots of Glycyrrhiza species (licorice), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compound, presenting a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes and pathways. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction

This compound, also known by its synonym neolicuroside, is a flavonoid belonging to the chalcone class. It is structurally characterized by an isoliquiritigenin aglycone linked to a β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl moiety.[1] Its natural occurrence is predominantly in the roots of various licorice species, including Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata.[2][3] The compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making it a molecule of interest for therapeutic development.[2][4]

Discovery and Historical Milestones

While a singular, definitive "first discovery" paper for this compound is not readily apparent in the surveyed literature, its identification is intrinsically linked to the extensive phytochemical investigation of licorice root. A significant early report by Kitagawa et al. in 1994 documented the isolation of this compound from the aqueous fraction of a methanol extract of Glycyrrhiza glabra roots. This study, focused on the saponins and flavonoid glycosides of "Shinkyo-Kanzo" (a type of licorice from Xinjiang, China), was instrumental in characterizing the minor flavonoid constituents of this important medicinal plant.

Subsequent research has further solidified its presence in various Glycyrrhiza species and has focused on elucidating its biological activities. A notable 2009 study highlighted this compound's potent ability to counteract oxidative stress-induced genotoxicity, marking a key milestone in understanding its therapeutic potential.[4]

Physicochemical and Spectroscopic Data

The structural elucidation and confirmation of this compound have been achieved through various spectroscopic techniques. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀O₁₃ | [1] |

| Molecular Weight | 550.5 g/mol | [1] |

| CAS Number | 120926-46-7 | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| LC-MS | Precursor [M+H]⁺: 551 m/z | [1] |

| Key Fragments: 419, 257 m/z | [1] | |

| ¹³C NMR | Full spectral data available in PubChem | [1] |

| ¹H NMR | Quantitative signals (in DMSO-d₆) for the aglycone portion are similar to isoliquiritin, with characteristic shifts for the sugar moieties. | [5] |

Isolation and Purification Methodologies

The isolation of this compound from licorice root involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While specific protocols for this compound are often embedded within broader phytochemical studies, a generalizable workflow can be constructed.

General Experimental Protocol for Isolation

1. Preparation of Plant Material:

-

Dried roots of Glycyrrhiza uralensis are pulverized into a fine powder (e.g., 60 mesh).

2. Extraction:

-

Maceration/Reflux: The powdered root material is extracted with a solvent. A common method involves refluxing with deionized water at elevated temperatures (e.g., 90°C) for a specified duration (e.g., 120 minutes) with a defined solid-to-liquid ratio (e.g., 1:5 to 1:8 w/v).[6]

-

Ultrasonic-Assisted Extraction (UAE): As a more efficient alternative, UAE can be employed. The powdered root is suspended in a solvent (e.g., an ionic liquid solution or aqueous ethanol) and subjected to ultrasonication.[7][8]

3. Filtration and Concentration:

-

The crude extract is filtered (e.g., through gauze or filter paper) to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure to yield a crude extract.

4. Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography. A common approach utilizes a combination of polyamide and macroporous resins.[6]

-

Elution Gradient: A stepwise elution is performed, starting with deionized water, followed by increasing concentrations of ethanol (e.g., 20% and 60% aqueous ethanol).[6] Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Recrystallization: Fractions containing the purified this compound are combined, concentrated, and subjected to recrystallization to obtain the pure compound.[6]

Table 3: Example Extraction Yields of Flavonoids from Glycyrrhiza Species

| Extraction Method | Compound | Plant Source | Yield | Reference |

| Ionic Liquid-Ultrasound Based Extraction | Isoliquiritin | G. uralensis | 1.17 ± 0.02 mg/g | [9] |

| Deep Eutectic Solvents with UAE | This compound | G. uralensis | Not explicitly quantified alone, but part of a multi-component analysis. | [8][10] |

| Acid Hydrolysis followed by Solvent Extraction | Isoliquiritigenin (from glycosides) | G. uralensis | 2.47‰ | [11] |

Note: Yields can vary significantly based on the specific plant material, extraction conditions, and analytical methods used.

Biological Activity and Signaling Pathways

This compound and its aglycone, isoliquiritigenin, modulate several key signaling pathways, contributing to their observed pharmacological effects.

Anti-inflammatory and Anti-cancer Effects

Research has shown that this compound can suppress the activation of mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB). These pathways are crucial in regulating inflammatory responses and cancer cell proliferation, survival, and metastasis. By inhibiting these pathways, this compound can decrease the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are involved in tissue degradation and cancer invasion.

Antioxidant Effects

The aglycone, isoliquiritigenin, is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, isoliquiritigenin enhances the cellular defense against oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.

Conclusion

This compound stands as a promising natural product with a rich history of investigation stemming from the traditional use of licorice root. This guide has provided a consolidated overview of its discovery, detailed methodologies for its isolation, and a summary of its key physicochemical and biological properties. The presented data and workflows offer a valuable resource for scientists and researchers, facilitating further exploration into the therapeutic applications of this intriguing chalcone glycoside. Future research will likely focus on optimizing extraction and synthesis methods, conducting more extensive preclinical and clinical trials, and further unraveling its complex mechanisms of action.

References

- 1. This compound | C26H30O13 | CID 6442433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101328115A - Method for extracting isoliquiritigenin from licorice - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of antigenotoxic activity of this compound from Glycyrrhiza glabra L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102336791A - Method for extracting isoliquiritin from licorice root - Google Patents [patents.google.com]

- 7. Development of sample preparation method for isoliquiritigenin, liquiritin, and glycyrrhizic acid analysis in licorice by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]

An In-depth Technical Guide to Isoliquiritin Apioside: Properties, Protocols, and Pathway Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Isoliquiritin Apioside, a naturally occurring chalcone glycoside. It details experimental protocols for its extraction, purification, and analysis, and visually represents its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound, also known as Neolicuroside, is a flavonoid glycoside found in the roots of Glycyrrhiza uralensis (licorice).[1] Its core structure is isoliquiritigenin, a chalcone, which is glycosylated with an apiosyl-glucoside moiety.[2] This compound has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-angiogenic activities.[3][4]

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₀O₁₃ | [5] |

| Molecular Weight | 550.5 g/mol | [5] |

| CAS Number | 120926-46-7 | [5] |

| Appearance | Powder | --- |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Acetonitrile. Slightly soluble in water. | --- |

| Storage | -20°C, protect from light | --- |

| UV max | Near 370 nm | [6] |

| Mass Spectrometry | [M+H]⁺ at m/z 551 | [5] |

Experimental Protocols

Extraction of this compound from Glycyrrhiza uralensis

This protocol describes the extraction of a flavonoid-rich fraction containing this compound from the dried roots of Glycyrrhiza uralensis.

Materials:

-

Dried and powdered roots of Glycyrrhiza uralensis

-

80% aqueous ethanol

-

Ethyl acetate

-

Deionized water

-

Heat reflux apparatus

-

Filtration system

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

50.0 g of powdered Glycyrrhiza root is extracted with 500 mL of 80% aqueous ethanol using heat reflux for 1 hour at 90°C. This step is repeated three times.[7]

-

The extraction mixture is filtered, and the combined filtrate is concentrated to 250 mL in vacuo at 50°C.[7]

-

The aqueous solution is then re-extracted three times with 250 mL of ethyl acetate each time.[7]

-

The ethyl acetate layers are combined and concentrated to dryness in vacuo at 50°C.[7]

-

The resulting residue is dissolved in water and freeze-dried to yield the crude ethyl acetate extract containing this compound.[7] The extract should be stored at -20°C before proceeding to purification.[7]

Purification of this compound by High-Performance Centrifugal Partition Chromatography (HPCPC)

This method allows for the separation and purification of flavonoids, including this compound, from the crude extract.

Materials:

-

Crude ethyl acetate extract of Glycyrrhiza

-

Ethyl acetate

-

Ethanol

-

Deionized water

-

High-Performance Centrifugal Partition Chromatography (HPCPC) system

-

HPLC system for purity analysis

Procedure:

-

A two-phase solvent system composed of ethyl acetate-ethanol-water (1:0.1:1, v/v/v) is prepared by vigorous shaking in a separatory funnel and allowing the phases to separate at room temperature.[7]

-

The HPCPC column is first filled with the upper layer (stationary phase).[7]

-

The apparatus is rotated at 1,300 rpm, and the lower layer (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.[7]

-

A 40 mg sample of the crude extract, dissolved in 2 mL of the solvent mixture, is injected for each separation run.[7]

-

Fractions are collected and analyzed by HPLC to determine the purity of the isolated compounds. The detection wavelength for this compound is typically around 360 nm.[7][8]

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the quantitative analysis of this compound in biological samples or extracts.

Materials:

-

HPLC system with a UV detector

-

Diamonsil C18 analytical column (150 × 4.6 mm; 5 μm) or equivalent

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

Procedure:

-

The mobile phase is prepared with water (containing 0.1% phosphoric acid, v/v) and acetonitrile in a ratio of 72:28 (v/v).[8]

-

The flow rate is maintained at 1.0 mL/min.[8]

-

The detection wavelength is set to 360 nm for this compound.[8]

-

For plasma sample analysis, protein precipitation is performed with acetonitrile, followed by separation of lipid-soluble impurities with chloroform.[8]

Signaling Pathway Modulation

This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.

Inhibition of the MAPK Signaling Pathway

This compound suppresses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival. It has been observed to inhibit the phosphorylation of key kinases such as p38, ERK, and JNK in response to stimuli like phorbol 12-myristate 13-acetate (PMA).[3]

Suppression of the NF-κB Signaling Pathway

This compound also inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. It has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of downstream target genes.[3]

Induction of Apoptosis

While the direct apoptotic mechanisms of this compound are still under investigation, its aglycone, isoliquiritigenin, has been shown to induce apoptosis through the intrinsic pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Suppresses in vitro Invasiveness and Angiogenesis of Cancer Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C26H30O13 | CID 6442433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HPLC method determination of this compound and isoliquiritin in rat plasma for application in pharmacokinetic study after an oral administration of zhigancao extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Extraction of Isoliquiritin Apioside from Licorice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoliquiritin apioside, a prominent flavonoid glycoside found in the roots of Glycyrrhiza species (licorice), has garnered significant interest within the scientific community. This interest stems from its potential therapeutic properties, which are currently being explored for various applications in drug development. Achieving high-yield extraction of this compound is a critical first step for comprehensive research, including pharmacological studies and clinical trials. These application notes provide detailed protocols for several high-yield extraction methods, a comparative analysis of their efficiencies, and an overview of the potential signaling pathways modulated by related compounds.

Comparative Data on Extraction Yields

The efficiency of this compound extraction is highly dependent on the chosen method and the parameters employed. While direct comparative studies for this compound are limited, data from related flavonoids and total phenolic content in licorice provide valuable insights into the efficacy of different techniques. The following table summarizes quantitative data from various studies to guide the selection of an appropriate extraction method.

| Extraction Method | Solvent | Key Parameters | Target Compound(s) | Yield | Reference |

| Conventional Solvent Extraction | Deionized Water | Temperature: 90°C, Time: 120 min, Solid-liquid ratio: 1:7 (g/mL) | Isoliquiritin | Purity of 88.2% in crude extract | [1] |

| Ultrasound-Assisted Extraction (UAE) | 57% Methanol | Temperature: 69°C, Time: 34 min | Glycyrrhizic Acid | 3.414% | [2] |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | Time: 5-6 min, Solid-liquid ratio: 1:12.7 (g/mL) | Total Phenolic Compounds | 47.47 mg/g | [3][4] |

| Ionic Liquid-Based UAE (IL-UAE) | 0.3 mol/L [BMIM]Br | Temperature: 60°C, Time: 120 min, Solid-liquid ratio: 1:16.163 (g/mL) | Isoliquiritigenin | 0.665 mg/g | [5] |

| Natural Deep Eutectic Solvent UAE (NADES-UAE) | 1,4-butanediol–levulinic acid (1:3 molar ratio) with 17% water | Time: 30 min, Solid-liquid ratio: 1:42 (g/mL) | Isoliquiritin | 3.17 mg/g | [6] |

Note: The yields reported are for the specified target compounds and may not directly translate to this compound but indicate the relative effectiveness of the extraction methods.

Experimental Protocols

The following are detailed protocols for the extraction of this compound from licorice root.

Protocol 1: Conventional Solid-Liquid Extraction

This method is a straightforward and cost-effective approach for obtaining a crude extract of this compound.

Materials and Equipment:

-

Dried and powdered licorice root (60 mesh)

-

Deionized water

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 100 g of powdered licorice root and place it in a 2 L round-bottom flask.

-

Add 700 mL of deionized water to achieve a 1:7 solid-liquid ratio.[1]

-

Heat the mixture to 90°C while stirring continuously for 120 minutes.[1]

-

After extraction, cool the mixture to room temperature.

-

Filter the extract through four layers of gauze or a Buchner funnel to separate the solid residue.

-

Collect the filtrate, which is the crude this compound extract.

-

Concentrate the crude extract using a rotary evaporator at a temperature below 60°C to reduce the volume.

-

The concentrated extract can be used for further purification or analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to enhance solvent penetration into the plant matrix, leading to higher extraction efficiency and shorter processing times.

Materials and Equipment:

-

Dried and powdered licorice root (60 mesh)

-

70% Ethanol

-

Ultrasonic bath or probe sonicator (e.g., 250 W, 44 kHz)[2]

-

Extraction vessel

-

Centrifuge

-

Filtration apparatus (0.45 µm filter)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of powdered licorice root and place it in a 250 mL extraction vessel.

-

Add 150 mL of 70% ethanol to achieve a 1:15 solid-liquid ratio.

-

Place the extraction vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Sonicate the mixture for 30 minutes at a controlled temperature of 50°C.

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue.

-

Decant the supernatant and filter it through a 0.45 µm membrane filter.

-

The filtrate is the this compound extract. Concentrate the extract using a rotary evaporator for further use.

Protocol 3: Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to rapidly heat the solvent and plant material, which accelerates the extraction process.

Materials and Equipment:

-

Dried and powdered licorice root (60 mesh)

-

80% Ethanol

-

Microwave extraction system

-

Extraction vessel (microwave-transparent)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh 10 g of powdered licorice root and place it in the microwave extraction vessel.

-

Add 127 mL of 80% ethanol to achieve a solid-liquid ratio of 1:12.7.[3][4]

-

Secure the vessel in the microwave extractor.

-

Set the microwave power to 500 W and the extraction time to 5 minutes.

-

After the extraction cycle is complete, allow the vessel to cool to a safe temperature.

-

Filter the extract to remove the solid plant material.

-

Collect the filtrate and concentrate it using a rotary evaporator.

Purification of this compound

The crude extracts obtained from the methods above can be further purified using column chromatography.

Protocol: Column Chromatography Purification

Materials and Equipment:

-

Crude licorice extract

-

Silica gel or macroporous resin (e.g., HPD-100)

-

Glass chromatography column

-

Elution solvents: Deionized water, and various concentrations of ethanol in water (e.g., 20%, 40%, 60% ethanol)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Prepare a slurry of the chosen stationary phase (silica gel or macroporous resin) in deionized water and pack it into the chromatography column.

-

Dissolve the concentrated crude extract in a minimal amount of deionized water and load it onto the top of the packed column.

-

Begin the elution process with deionized water to remove highly polar impurities.

-

Gradually increase the ethanol concentration in the mobile phase (e.g., 20%, 40%, 60% ethanol) to elute compounds with increasing hydrophobicity.[1]

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation process by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light.

-

Pool the fractions containing pure this compound, as identified by TLC comparison with a standard.

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

Visualized Workflows and Signaling Pathways

To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.

Caption: General workflows for the extraction and purification of this compound.

While the specific signaling pathways of this compound are still under active investigation, studies on the related aglycone, isoliquiritigenin, suggest potential mechanisms of action that may be relevant.

Caption: Potential signaling pathways modulated by Isoliquiritigenin.

Conclusion

The selection of an optimal extraction method for this compound from licorice depends on the specific requirements of the research, including desired yield, purity, processing time, and available resources. Modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of efficiency and reduced extraction times compared to conventional methods. For achieving high purity, subsequent chromatographic purification is essential. The protocols and comparative data presented here serve as a comprehensive guide for researchers to efficiently extract and purify this compound for further scientific investigation and drug development endeavors.

References

- 1. CN102336791A - Method for extracting isoliquiritin from licorice root - Google Patents [patents.google.com]

- 2. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. A Study of the Ionic Liquid-Based Ultrasonic-Assisted Extraction of Isoliquiritigenin from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural deep eutectic solvents as tailored and sustainable media for the extraction of five compounds from compound liquorice tablets and their comparison with conventional organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoliquiritin Apioside in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Isoliquiritin Apioside in plant extracts. The described protocol provides a comprehensive workflow, from sample preparation using ultrasonic-assisted extraction to chromatographic analysis and data interpretation. This method is suitable for the quality control of raw plant materials, standardization of herbal extracts, and pharmacokinetic studies in drug development.

Introduction

This compound is a prominent flavonoid glycoside found in various medicinal plants, most notably in the roots of Glycyrrhiza species (licorice). It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, making it a compound of significant interest for pharmaceutical and nutraceutical applications. Accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of plant-based products. This document provides a detailed, step-by-step protocol for its quantification using HPLC.

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction of Plant Material

This protocol describes the extraction of this compound from dried plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., licorice root)

-

75% Ethanol (v/v) in deionized water

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filter

Procedure:

-

Weigh 1.0 g of the powdered plant material accurately and place it into a 50 mL conical flask.

-

Add 25 mL of 75% ethanol.

-

Place the flask in an ultrasonic bath and sonicate for 25 minutes at a power of 350 W.

-

After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., Diamonsil C18, 150 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile and Water (containing 0.1% phosphoric acid) (28:72, v/v)[1][2][3] |

| Flow Rate | 1.0 mL/min[1][2][3] |

| Column Temperature | Ambient |

| Detection Wavelength | 360 nm[2][3][4] |

| Injection Volume | 20 µL[1][2][3] |

| Run Time | Approximately 10 minutes |

Preparation of Standard Solutions

Materials:

-

This compound reference standard (purity >98%)

-

Methanol (HPLC grade)

Procedure:

-

Stock Solution (384 µg/mL): Accurately weigh approximately 3.84 mg of this compound reference standard and dissolve it in 10 mL of methanol.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.06 µg/mL to 3.84 µg/mL.[1][2][4] These solutions are used to construct the calibration curve.

Data Presentation

Method Validation Summary

The following tables summarize the validation parameters for the quantification of this compound based on established methods.

Table 1: Linearity and Range

| Parameter | Value |

| Linearity Range | 0.060 - 3.84 µg/mL[1][2][4] |

| Correlation Coefficient (r) | 0.9954[1][2][4] |

| Regression Equation | y = 1.024x - 0.004[1] |

Table 2: Precision and Accuracy

| Quality Control Sample (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Low | < 10%[1] | < 10%[1] | Within ±5%[1] |

| Medium | < 10%[1] | < 10%[1] | Within ±5%[1] |

| High | < 10%[1] | < 10%[1] | Within ±5%[1] |

Table 3: Limits of Detection and Quantification

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.060 µg/mL[1][2][4] |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound in plant extracts.

Caption: Workflow for Quantification of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of this compound in plant extracts. The protocol is straightforward, utilizing common laboratory equipment and reagents. The validation data demonstrates that the method is linear, precise, and accurate over a relevant concentration range. This application note serves as a valuable resource for researchers and industry professionals engaged in the analysis of plant-derived natural products.

References

- 1. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Study on Extraction of Total Flavonoids from Licorice with Ultrasonic Assistance and Antioxidant Activity | Scientific.Net [scientific.net]

Application Notes: Isoliquiritin Apioside (ILA) for In Vitro Research

Introduction Isoliquiritin Apioside (ILA), a flavonoid glycoside isolated from the roots of Glycyrrhiza uralensis (licorice), is a bioactive compound of significant interest in drug discovery and development.[1][2] Pharmacological studies have highlighted its potential therapeutic applications, including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective activities.[1][2][3][4][5][6] These application notes provide an overview of ILA's biological activities and detailed protocols for designing in vitro cell culture experiments to investigate its mechanisms of action.

Key Biological Activities and Mechanisms of Action

-

Anti-Inflammatory Effects: ILA demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In models using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7), its aglycone, isoliquiritigenin (ISL), has been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7][8] This activity is primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][7][9][10] ILA and ISL prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[7][11][12]

-

Anti-Cancer and Anti-Metastatic Activity: ILA has been shown to suppress the metastatic and angiogenic potential of cancer cells without inducing significant cytotoxicity at effective concentrations.[1][2][13] Studies on HT1080 fibrosarcoma cells revealed that ILA (up to 100 μM) effectively inhibits cell migration and invasion.[1][13] This is achieved by decreasing the activity of matrix metalloproteinases (MMPs), particularly MMP-9.[1][2] Furthermore, ILA can reduce the production of pro-angiogenic factors like VEGF by impairing the hypoxia-inducible factor-1α (HIF-1α) pathway.[2]

-

Antioxidant and Neuroprotective Properties: The antioxidant activity of ILA is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][14] Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[14][15][16] By promoting Nrf2 activation, ILA can enhance the cellular defense against oxidative stress.[5][14] This antioxidant mechanism contributes to its neuroprotective effects, where ILA has been observed to protect neuronal cells (e.g., SH-SY5Y) from toxin-induced damage.[3]

Experimental Design and Protocols

A typical workflow for evaluating the in vitro effects of this compound involves determining its cytotoxic profile, followed by functional assays to measure its biological activity and mechanistic studies to elucidate the underlying signaling pathways.

Protocol 1: Cell Viability Assessment using MTT Assay